molecular formula C18H36N2O14Pt B12891260 Platinum, (1,2-cyclohexanediamine-N,N')bis(D-gluconato-O1-, [SP-4-2-(1S-trans)] CAS No. 82310-65-4

Platinum, (1,2-cyclohexanediamine-N,N')bis(D-gluconato-O1-, [SP-4-2-(1S-trans)]

Cat. No.: B12891260
CAS No.: 82310-65-4
M. Wt: 699.6 g/mol
InChI Key: BNPLXCJQOYDPPN-UHFFFAOYSA-N
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Description

Platinum, (1,2-cyclohexanediamine-N,N’)bis(D-gluconato-O1-, [SP-4-2-(1S-trans)] is a coordination complex of platinum. This compound is notable for its potential applications in various fields, including medicinal chemistry and catalysis. The complex consists of a platinum ion coordinated with 1,2-cyclohexanediamine and D-gluconato ligands, forming a stable structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Platinum, (1,2-cyclohexanediamine-N,N’)bis(D-gluconato-O1-, [SP-4-2-(1S-trans)] typically involves the reaction of platinum salts with 1,2-cyclohexanediamine and D-gluconic acid under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully adjusted to facilitate the formation of the desired complex. The reaction mixture is then purified using techniques such as crystallization or chromatography to obtain the pure compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and advanced purification techniques to ensure the quality and consistency of the final product. The production is carried out in specialized facilities equipped with the necessary infrastructure to handle platinum compounds safely and efficiently .

Chemical Reactions Analysis

Types of Reactions

Platinum, (1,2-cyclohexanediamine-N,N’)bis(D-gluconato-O1-, [SP-4-2-(1S-trans)] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state platinum complexes, while reduction may produce lower oxidation state species. Substitution reactions result in the formation of new platinum complexes with different ligands .

Scientific Research Applications

Platinum, (1,2-cyclohexanediamine-N,N’)bis(D-gluconato-O1-, [SP-4-2-(1S-trans)] has several scientific research applications:

Mechanism of Action

The mechanism of action of Platinum, (1,2-cyclohexanediamine-N,N’)bis(D-gluconato-O1-, [SP-4-2-(1S-trans)] involves its interaction with target molecules, such as DNA in the case of its medicinal applications. The platinum ion forms covalent bonds with nucleophilic sites on the DNA, leading to the formation of cross-links that inhibit DNA replication and transcription. This results in the inhibition of cell proliferation and induces cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Platinum, (1,2-cyclohexanediamine-N,N’)bis(D-gluconato-O1-, [SP-4-2-(1S-trans)] is unique due to its specific ligand arrangement, which imparts distinct chemical and biological properties. Its stability and reactivity make it a valuable compound for various applications, particularly in medicinal chemistry and catalysis .

Properties

CAS No.

82310-65-4

Molecular Formula

C18H36N2O14Pt

Molecular Weight

699.6 g/mol

IUPAC Name

(2-azanidylcyclohexyl)azanide;2,3,4,5,6-pentahydroxyhexanoic acid;platinum(2+)

InChI

InChI=1S/C6H12N2.2C6H12O7.Pt/c7-5-3-1-2-4-6(5)8;2*7-1-2(8)3(9)4(10)5(11)6(12)13;/h5-8H,1-4H2;2*2-5,7-11H,1H2,(H,12,13);/q-2;;;+2

InChI Key

BNPLXCJQOYDPPN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)[NH-])[NH-].C(C(C(C(C(C(=O)O)O)O)O)O)O.C(C(C(C(C(C(=O)O)O)O)O)O)O.[Pt+2]

Origin of Product

United States

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